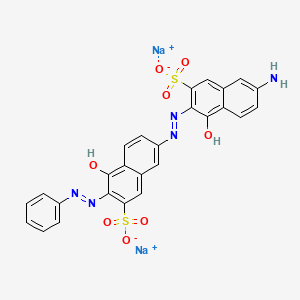

C.I. Direct Red 16

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H17N5Na2O8S2 |

|---|---|

Molecular Weight |

637.6 g/mol |

IUPAC Name |

disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

MMFAIRVIRUMWLM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sirius Red Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sirius Red staining, a powerful histological technique for the visualization and quantification of collagen fibers. Widely utilized in fibrosis research, tissue engineering, and cancer studies, this method offers high specificity and sensitivity for collagen detection.[1][2]

Core Principles of Sirius Red Staining

Sirius Red F3B (Direct Red 80) is a strong, linear anionic azo dye.[3][4] Its elongated, planar molecules bind to the cationic amino acid residues of collagen, aligning themselves parallel to the long axis of the collagen fibers.[5] This parallel alignment dramatically enhances the natural birefringence of collagen when viewed under polarized light.[5][6]

The staining solution typically includes picric acid, creating what is known as Picrosirius Red. The picric acid serves to suppress the staining of non-collagenous components, thereby increasing the specificity for collagen.[1][7]

Mechanism of Birefringence Enhancement

The enhanced birefringence observed with Picrosirius Red staining is a key feature of this technique. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[8] When stained with Sirius Red, the highly ordered, parallel arrangement of dye molecules along the collagen fibrils acts as a "light guide," significantly increasing the intensity of the birefringence.[5] This allows for the sensitive detection and characterization of collagen fibers that might be too thin to visualize with other methods like Masson's trichrome.[5]

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. youtube.com [youtube.com]

- 3. 4.7. Red Sirius Staining for Total Collagen Quantification [bio-protocol.org]

- 4. Sirius Red - Wikipedia [en.wikipedia.org]

- 5. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]

- 8. research.chop.edu [research.chop.edu]

Picrosirius Red Staining: A Comprehensive Technical Guide for Collagen Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough understanding of the principles and applications of Picrosirius Red (PSR) staining for the detection, quantification, and characterization of collagen fibers. This guide is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful histological technique in their studies of fibrosis, tissue remodeling, and extracellular matrix dynamics.

Core Principles of Picrosirius Red Staining

Picrosirius Red staining is a highly specific and widely used histochemical method for the visualization of collagen fibers in tissue sections. The technique, developed by Dr. Luiz Carlos U. Junqueira, combines the dye Sirius Red F3B with picric acid to achieve enhanced staining intensity and specificity for collagen.

The core principle of PSR staining lies in the interaction between the elongated, anionic Sirius Red dye molecules and the cationic amino acid residues of collagen. Sirius Red F3B is a sulfonated azo dye that aligns itself in parallel with the long axis of collagen fibers. This highly ordered arrangement of dye molecules on the collagen fibril dramatically enhances the natural birefringence of collagen when viewed under polarized light.

Picric acid plays a crucial role in this process by creating a low pH environment (around pH 2), which protonates the basic amino groups of lysine and hydroxylysine residues in collagen. This enhances the electrostatic interaction between the negatively charged sulfonic acid groups of Sirius Red and the positively charged collagen fibers. Furthermore, picric acid helps to suppress the non-specific staining of other tissue components, thereby increasing the specificity of the stain for collagen.

Birefringence and Collagen Characterization

Under bright-field microscopy, collagen fibers stained with PSR appear red against a pale yellow background. However, the true power of this technique is revealed when the stained sections are examined using polarized light microscopy. The enhanced birefringence makes collagen fibers appear brightly colored (typically red, orange, yellow, or green) against a dark background.

Historically, the different colors observed under polarized light were thought to correspond to different collagen types, with thicker type I collagen fibers appearing red or orange, and thinner type III collagen fibers appearing green. While this distinction is often cited, there is considerable debate in the scientific community regarding its reliability. Current evidence suggests that the observed color is more likely a function of the thickness, packing density, and orientation of the collagen fibers rather than a direct indicator of the specific collagen subtype. Therefore, while PSR with polarization is excellent for visualizing and quantifying total fibrillar collagen, complementary techniques like immunohistochemistry are recommended for definitive collagen typing.

Experimental Protocols

This section provides a detailed methodology for performing Picrosirius Red staining on formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

Picrosirius Red Staining Solution (0.1% Sirius Red in Saturated Picric Acid):

-

Prepare a saturated aqueous solution of picric acid (approximately 1.3% in distilled water). To ensure saturation, add more picric acid than will dissolve and stir for at least one hour. Allow the excess to settle.

-

Carefully decant the saturated picric acid solution.

-

For every 100 mL of saturated picric acid solution, add 0.1 g of Sirius Red F3B (also known as Direct Red 80).

-

Stir until the Sirius Red is completely dissolved. The solution is stable for years when stored in a dark bottle at room temperature.

Acidified Water (0.5% Acetic Acid):

-

To 995 mL of distilled water, add 5 mL of glacial acetic acid.

-

Mix thoroughly.

Weigert's Iron Hematoxylin (for nuclear counterstaining - optional):

-

Prepare according to the manufacturer's instructions or standard histological protocols.

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes of 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes of 3 minutes each.

-

Immerse in 95% Ethanol: 2 minutes.

-

Immerse in 70% Ethanol: 2 minutes.

-

Rinse in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain in Weigert's Iron Hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Picrosirius Red Staining:

-

Immerse slides in the Picrosirius Red staining solution for 60 minutes. This ensures equilibrium staining. Shorter incubation times are not recommended.

-

-

Washing:

-

Wash slides in two changes of acidified water for 2 minutes each. This step is critical to prevent the loss of dye that can occur with water washes.

-

-

Dehydration:

-

Dehydrate rapidly through 3 changes of 100% Ethanol. Brief dips are sufficient. Prolonged exposure to lower concentrations of ethanol can lead to de-staining.

-

-

Clearing and Mounting:

-

Clear in Xylene: 2 changes of 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results

-

Bright-field Microscopy: Collagen fibers will be stained red, with a pale yellow background. Nuclei (if counterstained) will be black or dark brown.

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing as bright red, orange, yellow, or green structures against a dark background.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies that have utilized Picrosirius Red staining to assess collagen content in different tissues, primarily in animal models of fibrosis. The data is presented as the percentage of the stained area, often referred to as Collagen Proportionate Area (CPA).

| Tissue | Species | Model | Group | Collagen Proportionate Area (%) | Reference |

| Liver | Mouse | Carbon Tetrachloride (CCl4) induced fibrosis | Control | ~1-2% | [1] |

| CCl4 (5 weeks) | ~10-15% | [1] | |||

| Heart | Rat | Monocrotaline (MCT) induced Pulmonary Hypertension | Control (Right Ventricle) | 1.36 ± 0.09% | [2] |

| MCT (Right Ventricle) | 3.02 ± 0.20% | [2] | |||

| Control (Left Ventricle) | 1.21 ± 0.20% | [2] | |||

| MCT (Left Ventricle) | 2.72 ± 0.19% | [2] | |||

| Kidney | Mouse | Unilateral Ureteral Obstruction (UUO) | Contralateral (unobstructed) | ~1-2% | [3] |

| UUO (obstructed) | ~15-20% | [3] | |||

| Lung | Mouse | Bleomycin-induced fibrosis | Saline Control | ~5-10% | [4] |

| Bleomycin | ~20-30% | [4] |

Note: The values presented are approximate and can vary based on the specific experimental conditions, quantification methods, and regions of interest analyzed.

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rxcelerate.com [rxcelerate.com]

The Core Mechanism of Sirius Red Binding to Collagen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative analysis of Sirius Red staining for collagen. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful technique for assessing collagen deposition in both tissues and in vitro models.

The Chemical and Physical Basis of Sirius Red-Collagen Interaction

Sirius Red (Direct Red 80) is a highly specific anionic dye used for the detection and quantification of collagen. Its specificity arises from the unique chemical structure of both the dye and the collagen protein.

The binding mechanism is a complex interplay of electrostatic and hydrogen bonding interactions, heavily influenced by the pH of the staining solution. The key components of this interaction are:

-

Sirius Red Structure: Sirius Red is a long, planar polyazo dye containing multiple sulfonic acid groups (-SO3H). These groups are strongly anionic.

-

Collagen Structure: Collagen is a fibrous protein characterized by a triple helix structure. It is rich in basic amino acids such as lysine and arginine, which possess positively charged amino groups (-NH3+) at acidic pH.

-

Role of Picric Acid: Sirius Red is almost always used in a solution of saturated picric acid (Picro-Sirius Red). The picric acid serves two main purposes:

-

Lowering the pH: It creates a highly acidic environment (around pH 2), which is crucial for the protonation of the basic amino acid residues in collagen, rendering them positively charged.

-

Enhancing Specificity: The picric acid helps to suppress the staining of non-collagenous proteins.

-

The elongated, rod-like structure of the Sirius Red molecule allows it to align in parallel with the long axis of the collagen fibers. This highly ordered arrangement of dye molecules along the collagen fibril is responsible for the characteristic enhancement of birefringence when viewed under polarized light, a key feature of this staining method.

The primary binding force is the electrostatic interaction between the anionic sulfonic acid groups of Sirius Red and the cationic amino groups of collagen. Hydrogen bonds also contribute to the stability of the dye-protein complex.

Visualizing the Binding Mechanism

The following diagram illustrates the fundamental interaction between Sirius Red and collagen fibers at an acidic pH.

Quantitative Analysis of Collagen Using Sirius Red

Sirius Red staining is not only a qualitative tool but also a robust method for quantifying total collagen content. This is particularly valuable in fibrosis research and in the evaluation of pro- or anti-fibrotic therapies. The quantification is typically achieved by eluting the bound dye from the stained tissue or cell layer and then measuring its absorbance spectrophotometrically.

Optimization of Staining Parameters

The accuracy of collagen quantification is highly dependent on the optimization of several experimental parameters. The following tables summarize key findings from studies optimizing Sirius Red-based assays.[1][2][3]

Table 1: Optimization of Dye and Acid Concentration for Collagen in Solution

| Parameter | Concentration | Observation |

| Sirius Red Dye | 0.1% | Optimal concentration for staining collagen in solution. |

| Acetic Acid in Staining Solution | 3% | Found to be optimal for maintaining the acidic pH required for binding, especially in buffered cell culture media.[2] |

Table 2: Optimization of Incubation Time and Temperature for Collagen in Solution

| Parameter | Condition | Observation |

| Incubation Time | 30 minutes | Sufficient for near-equilibrium staining at room temperature.[1][2] |

| Temperature | Room Temperature | Provides efficient and reproducible staining. |

Table 3: Linearity and Sensitivity of a Sirius Red Microplate Assay

| Parameter | Value |

| Linearity (Collagen I) | 0 - 600 ng/mL |

| Assay Sensitivity | > 3 µ g/section for collagen |

Experimental Protocols

This section provides detailed methodologies for Picro-Sirius Red staining of tissue sections and for the quantification of collagen in cell culture.

Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from several established methods and is suitable for the visualization of collagen fibers in formalin-fixed, paraffin-embedded tissues.[4][5][6][7]

Reagents:

-

Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in a saturated aqueous solution of picric acid.

-

Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Cover the tissue section completely with Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This allows for near-equilibrium staining.

-

-

Washing:

-

Wash slides in two changes of acidified water (2 minutes each).

-

Briefly rinse in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol (70%, 95%, 100%) with brief immersions.

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous medium.

-

Visualization:

-

Bright-field Microscopy: Collagen fibers appear red, and the background is yellow.

-

Polarized Light Microscopy: Collagen fibers exhibit birefringence, appearing bright against a dark background. Thicker fibers often appear yellow or red, while thinner fibers may appear green. It is important to note that these color variations are more likely due to fiber thickness and orientation rather than collagen type.[8]

Quantification of Collagen in Cell Culture

This microplate-based assay allows for the quantification of both cell-associated and secreted soluble collagen from cultured cells.[1][2][9]

Reagents:

-

Sirius Red Staining Solution: 0.1% (w/v) Sirius Red in 1% acetic acid (for cell layer) or 3% acetic acid (for medium).[2]

-

Washing Solution: 0.05 M acetic acid.

-

Elution Buffer: 0.1 M NaOH.

-

Collagen Standard: Type I collagen solution (e.g., 500 µg/ml).

Procedure for Cell-Associated Collagen:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with compounds of interest.

-

Fixation: Gently wash cells with PBS and fix with a suitable fixative (e.g., Kahle's fixative) for 15 minutes.

-

Staining: Wash with PBS and add 200 µL of Sirius Red staining solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.

-

Washing: Remove the staining solution and wash extensively with PBS to remove unbound dye.

-

Elution: Add 200 µL of Elution Buffer (0.1 M NaOH) to each well and incubate with gentle shaking to dissolve the bound dye.

-

Quantification: Transfer the eluate to a new 96-well plate and measure the optical density (OD) at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of collagen to determine the amount of collagen in the samples.

Experimental Workflow for Collagen Quantification in Cell Culture

Application in Drug Development: Assessing Pro-fibrotic Signaling

Sirius Red staining is a critical tool in drug development for evaluating compounds that may modulate fibrosis. A key signaling pathway implicated in fibrosis is the Transforming Growth Factor-beta (TGF-β) pathway, which potently stimulates collagen synthesis.[10][11][12][13][14]

The TGF-β/Smad Signaling Pathway in Collagen Production

The canonical TGF-β signaling pathway proceeds as follows:

-

Ligand Binding: TGF-β binds to the TGF-β type II receptor (TβRII).

-

Receptor Complex Formation: The ligand-bound TβRII recruits and phosphorylates the TGF-β type I receptor (TβRI).

-

Smad Activation: The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

-

Smad Complex Formation: Phosphorylated Smad2/3 forms a complex with the common mediator Smad (Co-Smad), Smad4.

-

Nuclear Translocation and Gene Transcription: The Smad2/3/4 complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes, including those encoding for various types of collagen (e.g., COL1A1, COL1A2). This leads to increased collagen transcription and subsequent protein synthesis and deposition.

Sirius Red staining can be used as a downstream assay to quantify the effects of drugs that target various components of this pathway.

Diagram of the TGF-β/Smad Signaling Pathway Leading to Collagen Deposition

Conclusion

Sirius Red staining, particularly when combined with picric acid, remains a gold standard for the specific and sensitive detection and quantification of collagen. A thorough understanding of its mechanism of action, coupled with optimized and standardized protocols, allows for its effective application in basic research and drug development. Its utility in quantifying changes in collagen deposition in response to signaling pathway modulation, such as the TGF-β pathway, makes it an invaluable tool for studying fibrosis and evaluating potential therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Picro-Sirius Red staining [bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. Picro Sirius Red Stain Kit (Connective Tissue Stain) (ab150681)| Abcam [abcam.com]

- 7. boekelsci.com [boekelsci.com]

- 8. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 11. dovepress.com [dovepress.com]

- 12. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

Direct Red 80 dye CAS number and molecular weight

For researchers, scientists, and drug development professionals, Direct Red 80, also known by its synonym Sirius Red, is a valuable polyazo dye. Its principal application lies in the histological staining of collagen and amyloid, making it a crucial tool in fibrosis research and the study of amyloid-related diseases.[1][2] This guide provides a comprehensive overview of its chemical properties, applications, and experimental protocols.

Core Properties and Specifications

Direct Red 80 is a water-soluble dye with a strong affinity for collagen and amyloid fibrils.[3][4] Unlike many traditional direct dyes, it does not release benzidine upon degradation, rendering it a safer alternative.[1][2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 2610-10-8 | [1][5][6] |

| Molecular Weight | 1373.07 g/mol | [1][5][6] |

| Molecular Formula | C45H26N10Na6O21S6 | [1][5][6] |

| Appearance | Dark red, purple, or brown powder | [7] |

| C.I. Number | 35780 | [6][8] |

Solubility and Spectral Data

| Property | Value | Reference |

| Solubility | Soluble in water (yielding a blue-ray red to product red solution), ethanol, and soluble fiber element. Insoluble in other organic solvents. | [8][9] |

| λmax (in H2O) | 524 - 532 nm | [6][7] |

| Extinction Coefficient (ε) | ≥32000 at 524-530 nm in H2O | [6] |

Applications in Research and Drug Development

The primary utility of Direct Red 80 in a research context is its ability to selectively stain collagen and amyloid.[3] This property is exploited in various fields:

-

Fibrosis Research: Direct Red 80 staining is extensively used to visualize and quantify collagen deposition in tissues, a hallmark of fibrosis. This is critical in preclinical studies for evaluating the efficacy of anti-fibrotic drug candidates.

-

Amyloidosis Research: The dye is also employed to identify amyloid deposits in tissues, aiding in the histopathological diagnosis and investigation of diseases such as Alzheimer's disease and various systemic amyloidoses.[1]

-

Cardiac Muscle Staining: It also finds application as a stain for cardiac muscle tissue.[5]

Experimental Protocol: Picrosirius Red Staining for Collagen

The most common application of Direct Red 80 is in the Picrosirius Red staining method, which enhances the natural birefringence of collagen fibers, allowing for their visualization and differentiation under polarized light.

Materials

-

0.1% Direct Red 80 (Sirius Red) in saturated aqueous picric acid solution

-

0.2% Phosphomolybdic acid (PMA) solution

-

0.01 M Hydrochloric acid (HCl)

-

Deionized water (dH2O)

-

Deparaffinized and rehydrated tissue sections

Procedure

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to dH2O.

-

PMA Pre-treatment: Wash samples in dH2O and then pretreat with a 0.2% solution of phosphomolybdic acid for 40 minutes. This step renders the cytoplasm colorless.[1]

-

Staining: Incubate the slides in a solution of 0.1% Direct Red 80 diluted in saturated aqueous picric acid for 30 minutes.[1]

-

Washing: Wash each sample in 0.01 M HCl for 2 minutes to remove non-specific staining.[1]

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Visualization Workflow

Picrosirius Red Staining Workflow

Mechanism of Staining

Direct Red 80 is an elongated, acidic dye. Its sulfonic acid groups interact with the basic amino acid residues of collagen molecules. The elongated nature of the dye molecule allows it to align parallel to the long axis of the collagen fibers, enhancing their natural birefringence when viewed under polarized light. This property is particularly useful for distinguishing between different types of collagen, as thicker, more mature fibers appear as bright orange-red, while thinner, less organized fibers appear greenish-yellow.

Logical Relationship in Staining

Mechanism of Direct Red 80 Staining of Collagen

Safety and Handling

While safer than many other direct dyes, proper handling of Direct Red 80 is essential.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[10][11]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container away from incompatible substances and sources of ignition.[12]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes.[10][11] If inhaled, move to fresh air.[10][11] If ingested, rinse the mouth with water and seek medical attention.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Direct Red 80 Dyes Manufacturers in Mumbai, India | C.I. 35780 [colorantsgroup.com]

- 5. scbt.com [scbt.com]

- 6. Direct Red 80 Dye content 25 2610-10-8 [sigmaaldrich.com]

- 7. Direct Red 80 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. Direct red 80 TDS|Direct red 80 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

Unveiling the Spectral Potential of C.I. Direct Red 16 for Fluorescence Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Red 16, a diazo dye, is traditionally recognized for its application in the textile industry. While its utility as a fluorescent probe in microscopy is not well-documented, this guide seeks to provide a comprehensive overview of its known properties and offer a foundational framework for its potential application in fluorescence microscopy. Due to a notable scarcity of published data on its specific fluorescence characteristics, this document leverages information on its chemical identity and the general behavior of azo dyes to present a theoretical and practical starting point for researchers. All quantitative data found is presented, alongside generalized experimental protocols that will require significant optimization.

Chemical and Physical Properties of this compound

This compound is chemically identified as disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate, with the Colour Index number 27680.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| C.I. Name | Direct Red 16 | [1] |

| C.I. Number | 27680 | [1] |

| CAS Number | 6227-02-7 | [1] |

| Molecular Formula | C₂₆H₁₇N₅Na₂O₈S₂ | [1] |

| Molecular Weight | 637.55 g/mol | [1] |

| Chemical Structure | Double azo class | [1] |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol (peach pink) | [1] |

Note on Spectral Properties: Extensive literature searches did not yield specific quantitative data for this compound regarding its excitation maximum, emission maximum, molar extinction coefficient, or fluorescence quantum yield. The UV-Vis absorption spectrum of a related compound, Reactive Orange 16 (RO16), shows a maximum absorption wavelength (λmax) at 500 nm, which may serve as a preliminary estimate for the excitation wavelength of this compound.[3] However, this requires experimental verification.

Azo Dyes in Fluorescence Microscopy

Azo dyes, characterized by the -N=N- functional group, are a large class of organic compounds. While many are used as colorants, some exhibit fluorescence. The fluorescence in azo compounds is often quenched due to efficient non-radiative decay pathways. However, factors such as molecular rigidity, substitution patterns, and environmental conditions (e.g., binding to a substrate) can enhance fluorescence emission.[4][5] Some azo-based fluorescent probes have been developed for specific applications, such as detecting hypoxia or hydrazine.[6][7] The use of this compound as a fluorescent stain would likely depend on its interaction with the target cellular components, which may restrict its conformational freedom and lead to an increase in fluorescence.

Proposed Experimental Protocol for Cellular Staining

The following is a generalized protocol for staining mammalian cells with a novel dye, based on standard laboratory procedures. This protocol should be considered a starting point and will require significant optimization for this compound.

3.1. Materials

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Mammalian cells (e.g., A549, HeLa) cultured on glass-bottom dishes or coverslips

-

Formaldehyde (3.7% in PBS) for fixation (optional)

-

Triton X-100 (0.1% in PBS) for permeabilization (optional)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

3.2. Staining Procedure for Live Cells

-

Prepare a Stock Solution: Dissolve this compound in sterile PBS to create a stock solution (e.g., 1 mg/mL). Further dilutions should be made in cell culture medium.

-

Cell Preparation: Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.

-

Staining: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of this compound. It is recommended to test a range of concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µM).

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for a specific duration. Incubation times should be optimized (e.g., 5, 15, 30, and 60 minutes).

-

Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound dye.

-

Imaging: Add fresh culture medium or PBS to the cells and proceed with imaging using a fluorescence microscope.

3.3. Staining Procedure for Fixed and Permeabilized Cells

-

Fixation: After cell culture, aspirate the medium and add 3.7% formaldehyde in PBS. Incubate for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Staining: Incubate the cells with the desired concentration of this compound in PBS for an optimized duration.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Proceed with fluorescence microscopy.

Logical Workflow for Protocol Optimization

Due to the lack of established protocols, a systematic optimization workflow is critical. The following diagram illustrates the key steps for determining the usability of this compound as a fluorescent probe.

Caption: Optimization workflow for developing a this compound staining protocol.

Conclusion and Future Directions

This compound remains a largely unexplored molecule within the realm of fluorescence microscopy. This guide has synthesized the limited available information and provided a structured approach for researchers interested in investigating its potential. The immediate next steps should focus on fundamental photophysical characterization, including determination of its excitation and emission spectra, quantum yield, and molar extinction coefficient. Subsequently, the provided generalized protocols can be systematically optimized to assess its utility as a fluorescent probe for cellular imaging. Should this compound prove to have favorable spectral properties and staining specificity, it could represent a novel and cost-effective tool for the research community.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Understanding Birefringence in Picrosirius Red Stained Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Picrosirius Red (PSR) staining for the assessment of collagen birefringence in tissues. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful technique for quantitative and qualitative analysis of collagen architecture in a variety of research and preclinical settings.

The Principle of Picrosirius Red Staining and Birefringence

Picrosirius Red staining is a widely used histological technique for the visualization of collagen fibers. The method, developed by Dr. Luiz Carlos U. Junqueira, combines the dye Sirius Red F3BA with picric acid.[1] This combination offers high specificity for collagen.[1][2]

The elongated, anionic Sirius Red molecules align in parallel with the long axis of collagen fibers, binding to the basic amino acids of the collagen molecules.[2] This parallel alignment dramatically enhances the natural birefringence of collagen when viewed under polarized light.[2][3] Birefringence, or double refraction, is an optical property of a material that has a refractive index that depends on the polarization and propagation direction of light. In the context of PSR-stained tissues, the highly organized structure of collagen, further enhanced by the oriented binding of Sirius Red, causes a phase shift in polarized light passing through it. This results in the collagen fibers appearing brightly colored against a dark background when viewed with a polarizing microscope.

The colors observed are dependent on the thickness and packing density of the collagen fibers.[4][5] Generally, thicker and more tightly packed collagen fibers, such as type I collagen, exhibit yellow to red birefringence, while thinner, less organized fibers, like type III collagen, appear green.[4][5][6] However, it is crucial to note that fiber orientation relative to the polarization axis can also influence the observed color, and the differentiation between collagen types based solely on color should be approached with caution.[2]

Experimental Protocols

Accurate and reproducible results with PSR staining and birefringence analysis depend on meticulous adherence to standardized protocols. Below are detailed methodologies for staining paraffin-embedded and frozen tissue sections.

Picrosirius Red Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from multiple sources to provide a robust method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissues.[1][7][8]

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Weigert's Hematoxylin (optional, for nuclear counterstaining)

-

Picrosirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

-

Acidified Water (e.g., 0.5% acetic acid in distilled water)

-

Mounting medium (resinous)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.

-

Rinse in distilled water for 5 minutes.

-

-

Nuclear Counterstaining (Optional):

-

Stain in Weigert's Hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

Wash in running tap water.

-

"Blue" the sections in Scott's tap water substitute or a similar alkaline solution.

-

Wash in running tap water for 5-10 minutes.

-

-

Picrosirius Red Staining:

-

Stain in Picrosirius Red solution for 60 minutes at room temperature.[1]

-

-

Washing:

-

Wash in two changes of acidified water for 2 minutes each to remove excess stain.[8]

-

-

Dehydration and Clearing:

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Picrosirius Red Staining Protocol for Frozen Sections

This protocol is a modification for use with fresh frozen tissue sections.

Materials:

-

Acetone or Formalin (for fixation)

-

Phosphate Buffered Saline (PBS)

-

Picrosirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

-

Acidified Water (e.g., 0.5% acetic acid in distilled water)

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

Mounting medium (resinous)

Procedure:

-

Sectioning and Fixation:

-

Cut cryosections at the desired thickness (e.g., 10-14 µm).

-

Air dry the sections.

-

Fix in cold acetone or 10% neutral buffered formalin for 10 minutes.

-

Wash in PBS.

-

-

Staining:

-

Stain in Picrosirius Red solution for 60 minutes.

-

-

Washing:

-

Wash in two changes of acidified water for 2 minutes each.

-

-

Dehydration and Clearing:

-

Dehydrate through graded alcohols (70%, 95%, 100%).

-

Clear in xylene.

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Quantitative Data Presentation

The quantitative analysis of PSR-stained sections provides objective data on collagen content and characteristics. This data is often presented as a percentage of the total tissue area or as a ratio of different collagen fiber types.

| Parameter | Tissue Type | Condition | Quantitative Value | Reference |

| Collagen Proportional Area (CPA) | Liver (Human, Chronic Hepatitis C) | METAVIR Stage F0-F1 | CPAs: ~2-5% | [9] |

| Liver (Human, Chronic Hepatitis C) | METAVIR Stage F2-F4 | CPAs: ~5-20% | [9] | |

| Liver (Human, Chronic Hepatitis C) | Cirrhosis (METAVIR F4) | CPAs: >20% | [9] | |

| Collagen Fiber Composition | Myocardial Scar (Rat) | 1 week post-injury | Green (thin) fibers: 43% | [10] |

| Myocardial Scar (Rat) | 5 weeks post-injury | Green (thin) fibers: 4% | [10] | |

| Myocardial Scar (Rat) | 1 week post-injury | Orange (thick) fibers: 13% | [10] | |

| Myocardial Scar (Rat) | 5 weeks post-injury | Orange (thick) fibers: 65% | [10] | |

| Collagen Maturity | Skin Wound (Mouse) | Day 7 post-wounding (Wild Type) | Mature (Red-orange) Collagen: ~40% | [11] |

| Skin Wound (Mouse) | Day 7 post-wounding (PEDF -/-) | Mature (Red-orange) Collagen: ~20% | [11] |

Note: The values presented are illustrative and can vary significantly based on the specific tissue, disease model, and image analysis methodology.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental workflows and biological signaling pathways relevant to collagen regulation.

Experimental Workflow for Picrosirius Red Staining and Birefringence Analysis

Principle of Birefringence in PSR-Stained Collagen

References

- 1. CTGF is a central mediator of tissue remodeling and fibrosis and its inhibition can reverse the process of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 6. Connective Tissue Growth Factor in Idiopathic Pulmonary Fibrosis: Breaking the Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 8. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Collagen and picrosirius red staining: a polarized light assessment of fibrillar hue and spatial distribution | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Enduring Legacy of Picrosirius Red: A Technical Guide to Collagen Staining

For Researchers, Scientists, and Drug Development Professionals

The Picrosirius Red (PSR) method stands as a cornerstone in histological techniques for the visualization and quantification of collagen. Its remarkable specificity and the striking birefringence it imparts to collagen fibers under polarized light have made it an indispensable tool in fibrosis research, pathology, and the broader field of connective tissue biology. This guide provides an in-depth exploration of the history, mechanism, and practical application of the Picrosirius Red method, tailored for the scientific community.

A Journey Through Time: The History and Development of Picrosirius Red

The evolution of the Picrosirius Red method is a story of scientific refinement, building upon earlier staining techniques to create a more specific and robust method for collagen identification.

The journey began with the use of Picric Acid, a yellow synthetic dye first used for silk in 1771.[1] In 1889, Ira Van Gieson combined picric acid with acid fuchsin, creating a technique that, while successful, suffered from rapid fading of the stained connective tissue.[1] The breakthrough came in 1964 when Sweat and colleagues combined Sirius Red F3BA with picric acid, initially to identify amyloid deposits, but they soon discovered its remarkable ability to stain collagen fibers.[1][2] However, it was the work of Dr. Luiz Carlos U. Junqueira and his colleagues in 1979 that truly established Picrosirius Red as a highly specific method for collagen studies, particularly when coupled with polarized light microscopy.[3] This combination, often referred to as the picrosirius-polarization method, leverages the enhancement of collagen's natural birefringence by the aligned Sirius Red molecules, making it a powerful tool for both qualitative and quantitative analysis.[4][5]

The Science Behind the Stain: Mechanism of Action

The specificity of Picrosirius Red staining lies in the interaction between the dye molecules and the collagen triple helix. Sirius Red F3B (C.I. 35782), also known as Direct Red 80, is a strong, elongated anionic dye with sulfonic acid groups.[6] These groups form strong electrostatic bonds with the basic amino acid residues of collagen molecules.[6] The picric acid in the solution acts to suppress the staining of non-collagenous proteins, thereby enhancing the specificity for collagen.[1]

When bound to collagen, the long, planar Sirius Red molecules align themselves in parallel with the long axis of the collagen fibrils.[5][6] This highly ordered arrangement of dye molecules dramatically enhances the natural birefringence of the collagen fibers when viewed under polarized light.[1][6] Birefringence is an optical property of a material having a refractive index that depends on the polarization and propagation direction of light. The enhanced birefringence allows for a clear distinction of collagen fibers from the surrounding tissue, which appears dark.

Under polarized light, the color of the stained collagen fibers is believed to correlate with their thickness and packing density. Thicker, more mature type I collagen fibers typically appear yellow, orange, or red, while thinner, less organized type III collagen fibers (reticular fibers) appear green or greenish-yellow. However, it is crucial to note that fiber orientation relative to the polarization angle can also influence the observed color, and some studies caution against using color alone for definitive collagen typing.[3][6]

Quantitative Analysis: A Comparison of Collagen Staining Methods

Picrosirius Red staining is widely considered the standard for quantitative estimation of collagen in histological sections.[6][7] Its superiority over other methods, such as Masson's Trichrome, lies in its ability to detect thin collagen fibers and its higher specificity when combined with polarized light.[7] Digital image analysis of PSR-stained sections allows for the quantification of the Collagen Proportionate Area (CPA), providing a robust metric for assessing the extent of fibrosis.

| Feature | Picrosirius Red (PSR) | Masson's Trichrome |

| Specificity for Collagen | High, especially with polarized light.[4][6] | Stains collagen but also other components like mucin. |

| Sensitivity for Thin Fibers | High, capable of detecting fine reticular fibers.[7] | Lower sensitivity for thin collagen fibers.[7] |

| Quantification | Well-suited for digital image analysis and quantification of collagen proportionate area.[6][7] | Can be used for quantification, but may be less accurate due to background staining and lower specificity.[7] |

| Visualization | Collagen is red on a pale yellow background in bright-field; under polarized light, collagen appears bright yellow, orange, red, or green on a dark background.[8] | Collagen appears blue or green, nuclei are black, and cytoplasm is red/pink. |

| Subjectivity | Less subjective, especially with quantitative analysis of birefringence. | Can be more subjective due to color variations and background staining.[7] |

Experimental Protocols

The following are detailed methodologies for Picrosirius Red staining of paraffin-embedded and frozen tissue sections.

Protocol 1: Staining of Paraffin-Embedded Sections

This protocol is adapted from Puchtler et al. (1973) and Junqueira et al. (1979).[8]

Reagents:

-

Picro-Sirius Red Solution:

-

Sirius Red F3B (Direct Red 80, C.I. 35782): 0.5 g

-

Saturated aqueous solution of picric acid: 500 ml

-

-

Acidified Water:

-

Glacial acetic acid: 5 ml

-

Distilled water: 1 L

-

-

Xylene

-

Ethanol (100%, 95%, 80%)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 changes for 5 minutes each. b. Transfer to 100% ethanol, 2 changes for 2 minutes each. c. Hydrate through descending grades of ethanol (95%, 80%) for 2 minutes each. d. Rinse in distilled water for 2 minutes.

-

Staining: a. Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature. This extended time ensures near-equilibrium staining.[6][8]

-

Washing: a. Wash in two changes of acidified water for 2 minutes each.[8] This step is critical to prevent dye loss that occurs with water washing.

-

Dehydration: a. Vigorously shake slides to physically remove most of the water.[8] b. Dehydrate rapidly in three changes of 100% ethanol.

-

Clearing and Mounting: a. Clear in xylene, 2 changes for 5 minutes each. b. Mount with a resinous mounting medium.

Protocol 2: Staining of Frozen Sections

This protocol is a common adaptation for use with cryosections.

Reagents:

-

10% Neutral Buffered Formalin

-

Picro-Sirius Red Solution (as above)

-

0.1 N Hydrochloric Acid

-

Ethanol (graded series)

-

Xylene

-

Aqueous mounting medium or resinous medium after dehydration

Procedure:

-

Fixation: a. Fix fresh frozen sections in 10% neutral buffered formalin for 5-20 minutes.[1][8]

-

Rinsing: a. Rinse slides in distilled water.[1]

-

Staining: a. Incubate in Picro-Sirius Red solution for 30-90 minutes.[8][9]

-

Washing: a. Wash in 0.1 N HCl or acidified water for 2 minutes.[1][8] b. Rinse briefly in distilled water.

-

Dehydration, Clearing, and Mounting: a. Dehydrate through an ascending series of ethanol. b. Clear in xylene and mount with a resinous medium.

Application in Fibrosis Research: The TGF-β Signaling Pathway

Picrosirius Red staining is extensively used to study fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, primarily collagen. A key signaling pathway implicated in fibrosis is the Transforming Growth-Factor Beta (TGF-β) pathway. TGF-β is a potent cytokine that stimulates fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for collagen synthesis in fibrotic tissues.[3][10]

Upon binding to its receptor complex (TβRI and TβRII), TGF-β initiates an intracellular signaling cascade.[11] In the canonical pathway, the receptor phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4.[10] This complex translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes encoding collagen (e.g., COL1A1, COL3A1) and other extracellular matrix proteins.[3][10] The resulting increase in collagen deposition can be visualized and quantified using Picrosirius Red staining, making it an essential tool for evaluating the efficacy of anti-fibrotic therapies that target the TGF-β pathway.

Conclusion

The Picrosirius Red method, from its historical roots to its modern applications, remains a simple yet powerful technique in the arsenal of researchers and clinicians. Its ability to specifically stain and, in conjunction with polarized light, reveal the organizational structure of collagen fibers provides invaluable insights into the pathology of numerous diseases. As research into fibrosis and tissue remodeling continues to advance, the enduring legacy of Picrosirius Red is certain to be woven into the fabric of future discoveries.

References

- 1. Picrosirius red stain and collagen quantification [bio-protocol.org]

- 2. Comparative Evaluation of Masson's Trichrome and Picrosirius Red Staining for Digital Collagen Quantification Using ImageJ in Rabbit Wound Healing Research | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharm.ucsf.edu [pharm.ucsf.edu]

- 5. Picro Sirius Red Stain Kit (Connective Tissue Stain) (ab150681)| Abcam [abcam.com]

- 6. genecopoeia.com [genecopoeia.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. scribd.com [scribd.com]

- 9. boekelsci.com [boekelsci.com]

- 10. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]

- 11. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

C.I. Direct Red 16: A Technical Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety information for C.I. Direct Red 16 (C.I. 27680; CAS No. 6227-02-7) for laboratory use. Due to the limited availability of specific toxicological data for this compound, this document extrapolates potential hazards from its chemical structure, predicted metabolic byproducts, and the general toxicology of azo dyes. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

This compound is a double azo dye. Azo dyes are characterized by the presence of one or more azo groups (–N=N–). The manufacturing process of this compound involves the diazotization of aniline and its subsequent coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[1]

| Property | Value | Reference |

| CAS Number | 6227-02-7 | [1] |

| C.I. Number | 27680 | [1] |

| Molecular Formula | C₂₆H₁₇N₅Na₂O₈S₂ | [1] |

| Molecular Weight | 637.55 g/mol | [1] |

| Appearance | Red solid | [1] |

| Solubility | Soluble in water | [1] |

Toxicological Information

Predicted Metabolic Breakdown

The metabolism of azo dyes can occur via azoreductases present in the liver and in intestinal microflora.[2] For this compound, this metabolic process is predicted to yield aniline and an amino derivative of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.

Caption: Predicted metabolic breakdown of this compound.

Toxicity of Potential Metabolites

Aniline (CAS No. 62-53-3): Aniline is a known toxic substance with the following classifications and effects:

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies aniline as a Group 2A agent, meaning it is probably carcinogenic to humans. The U.S. Environmental Protection Agency (EPA) classifies it as a Group B2, probable human carcinogen.[3][4] Animal studies have shown that oral exposure to aniline can cause tumors of the spleen.[3]

-

Acute Toxicity: Aniline is toxic if ingested, inhaled, or absorbed through the skin.[5][6] The primary effect of acute exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish discoloration of the skin), dizziness, headache, and in severe cases, coma and death.[3][6]

-

Other Health Effects: Aniline can cause skin and eye irritation.[3] Chronic exposure may lead to effects on the blood, liver, and kidneys.[6]

7-Amino-4-hydroxynaphthalene-2-sulfonic acid (CAS No. 87-02-5):

-

Toxicity: According to available Safety Data Sheets, this substance is not classified as hazardous under the Globally Harmonized System (GHS).[7] However, at high concentrations, it may cause skin and eye irritation.[8] One report indicates a potential for causing severe skin burns and eye damage.[8]

Summary of Potential Toxicological Hazards

Based on the toxicological profile of its potential metabolites, this compound should be handled as a substance with potential carcinogenic and acute toxicity hazards.

| Endpoint | Predicted Hazard for this compound | Basis of Prediction |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Based on general data for similar dyes (LD50 >2000 mg/kg for rats) and the acute toxicity of aniline. |

| Acute Dermal Toxicity | Potentially harmful in contact with skin. | Based on the dermal absorption and toxicity of aniline. |

| Acute Inhalation Toxicity | Potentially harmful if inhaled. | Based on the inhalation toxicity of aniline. |

| Skin Corrosion/Irritation | May cause skin irritation. | Based on data for 7-amino-4-hydroxynaphthalene-2-sulfonic acid and general properties of dyes. |

| Eye Damage/Irritation | May cause serious eye irritation. | Based on data for 7-amino-4-hydroxynaphthalene-2-sulfonic acid and general properties of dyes. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Azo dyes as a class have been associated with mutagenicity, often linked to their aromatic amine metabolites. |

| Carcinogenicity | Suspected of causing cancer. | Based on the carcinogenicity of its potential metabolite, aniline. |

| Reproductive Toxicity | No data available. | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause damage to organs (blood). | Based on the ability of aniline to induce methemoglobinemia. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (spleen, blood, liver, kidneys) through prolonged or repeated exposure. | Based on the chronic effects of aniline. |

Experimental Protocols for Hazard Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the toxicological properties of chemicals. The following are examples of relevant OECD guidelines for the testing of substances like this compound.

| Test | OECD Guideline | Brief Description of Methodology |

| Acute Oral Toxicity | OECD 401 (Note: This guideline has been deleted but the methodology is still referenced) | The test substance is administered orally by gavage to fasted rodents at various dose levels. Animals are observed for mortality and clinical signs for at least 14 days. An LD50 value is calculated.[9] |

| Acute Dermal Irritation/Corrosion | OECD 404 | A single dose of the test substance is applied to the shaved skin of a rabbit for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[1][7][10][11][12] |

| Acute Eye Irritation/Corrosion | OECD 405 | A single dose of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals. |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (which can now synthesize histidine) is counted as an indicator of mutagenicity.[13][14][15][16] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei, which indicate chromosomal damage.[17][18][19][20] |

| Carcinogenicity Studies | OECD 451 | The test substance is administered to rodents in their diet or drinking water for a long-term period (e.g., 2 years). Animals are monitored for the development of tumors. |

Laboratory Handling and Safety

Due to the potential hazards, strict safety protocols must be followed when handling this compound in a laboratory setting.

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid inhalation of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider an apron or coveralls.

-

Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator for particulates is recommended.

Caption: General laboratory safety workflow for this compound.

Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled.

Spill and Disposal Procedures

-

Spills:

-

For small powder spills, carefully moisten the material to prevent dust formation and then gently sweep it into a designated waste container.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water.[2][21][22]

-

-

Disposal:

-

Dispose of this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in the regular trash.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound are scarce, its chemical structure as an azo dye and its potential to metabolize into the known toxic and carcinogenic substance aniline warrant a high degree of caution in a laboratory setting. All handling should be performed with appropriate engineering controls and personal protective equipment. Researchers should assume that this substance has the potential for carcinogenicity and acute toxicity and take all necessary precautions to minimize exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. uml.edu [uml.edu]

- 3. ag.state.mn.us [ag.state.mn.us]

- 4. Myco-decontamination of azo dyes: nano-augmentation technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daikinchemicals.com [daikinchemicals.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. oecd.org [oecd.org]

- 8. Eye irritation responses in rabbit and man after single applications of equal volumes of undiluted model liquid detergent products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. biosafe.fi [biosafe.fi]

- 17. criver.com [criver.com]

- 18. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA [fda.gov]

- 19. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]

- 22. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

In-depth Technical Guide to C.I. Direct Red 16 and its Synonyms for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Red 16, a diazo dye, with a focus on its synonyms and technical specifications relevant to scientific research. While primarily utilized in the textile and paper industries for dyeing cellulose-based materials, its potential applications in laboratory settings are also explored. This document summarizes its known identifiers, chemical properties, and provides an illustrative experimental workflow for a direct dye.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in commercial and scientific literature. Accurate identification is crucial for sourcing and for the reproducibility of experimental results. The following table summarizes the key identifiers for this compound.

| Identifier Type | Value |

| C.I. Name | This compound[1][2] |

| C.I. Number | 27680[1][2] |

| CAS Registry Number | 6227-02-7[1][2][3] |

| Common Synonyms | Direct Red 6B, Direct Fast Red 6B, Direct Bordeaux 6B, Pergasol Bordeaux 6B[1][2] |

| IUPAC Name | Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulfonato-2-naphthyl]azo]naphthalene-2-sulfonate[3][4] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₆H₁₇N₅Na₂O₈S₂[1][2] or C₂₆H₂₀N₅NaO₈S₂[3] |

| Molecular Weight | 637.55 g/mol [1][2] or 617.58 g/mol [3] |

| Appearance | Red powder |

| Solubility | Soluble in water (red solution), slightly soluble in ethanol (peach pink), insoluble in other organic solvents.[1] |

Experimental Protocols

Extensive searches of scientific literature did not yield specific, validated experimental protocols for the use of this compound in biological staining applications for histology, cytology, or other life science research relevant to drug development professionals. Its primary documented use is as a dye for cotton, paper, and leather.[5]

However, as a direct dye, its application in a biological context would likely follow a general procedure for this class of dyes. Below is a representative protocol for direct dye staining, based on methods for similar dyes like Congo Red or Sirius Red.

Disclaimer: This is an illustrative protocol and is not a validated procedure for this compound. Optimization and validation would be required for any specific application.

Illustrative Protocol: Direct Dye Staining for Amyloid in Tissue Sections

This protocol is adapted from general methods for direct dyes used for the detection of amyloid deposits in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Direct Red 16 solution (e.g., 0.1% w/v in a suitable buffer)

-

Alkaline solution (e.g., saturated sodium chloride in 80% ethanol with 0.1% sodium hydroxide)

-

Differentiating solution (e.g., 80% ethanol)

-

Nuclear counterstain (e.g., Mayer's hematoxylin)

-

Dehydrating solutions (graded ethanols)

-

Clearing agent (e.g., xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a series of graded alcohols to water.

-

-

Staining:

-

Incubate sections in the prepared alkaline solution.

-

Transfer sections to the Direct Red 16 staining solution and incubate.

-

Rinse excess stain.

-

-

Differentiation:

-

Briefly immerse in a differentiating solution to remove background staining.

-

Wash thoroughly in water.

-

-

Counterstaining:

-

Stain nuclei with a suitable counterstain like Mayer's hematoxylin.

-

"Blue" the hematoxylin in running tap water or a bluing agent.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a series of graded alcohols.

-

Clear the sections in xylene.

-

Mount with a compatible mounting medium.

-

Visualizing Experimental Workflows

The following diagram illustrates the logical flow of the representative direct dye staining protocol described above.

Caption: A representative workflow for histological staining using a direct dye.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. 6227-02-7 CAS MSDS (Direct Red 16) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Direct Red 16 | 6227-02-7 | FA167706 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Picrosirius Red Staining for Paraffin-Embedded Tissues

For Researchers, Scientists, and Drug Development Professionals

Picrosirius Red (PSR) staining is a widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. This method is highly valued in fibrosis research, tissue remodeling studies, and the assessment of connective tissue in various pathologies due to its specificity and the enhancement of collagen's natural birefringence under polarized light.

Developed by Dr. Luiz Carlos U. Junqueira in 1979, the technique combines the dye Sirius Red F3B with picric acid.[1] The elongated sulfonated dye molecules bind to the long axis of collagen fibrils, and the picric acid facilitates this specific binding. When viewed with a standard bright-field microscope, collagen appears red on a pale yellow background.[1][2] However, the true power of PSR staining is revealed with polarized light microscopy, where collagen fibers exhibit a strong birefringence, appearing in shades of yellow, orange, red, or green depending on their thickness and organization.[1][3] This allows for a more detailed analysis of collagen architecture. Thicker, more mature Type I collagen fibers typically appear yellow to red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing Picrosirius Red staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Reagent Preparation

Proper preparation of reagents is critical for successful and reproducible staining.

| Reagent | Composition | Preparation Instructions | Stability |

| Picrosirius Red Staining Solution | 0.5 g Sirius Red F3B (Direct Red 80) in 500 mL of saturated aqueous picric acid (1.3% in water).[1] | Dissolve Sirius Red F3B powder in the saturated picric acid solution. Mix thoroughly. Filtration of the solution is recommended.[6] | Stable for at least 3 years at room temperature. Can be reused.[1][2][7] |

| Acidified Water (Wash Solution) | 5 mL of glacial acetic acid in 1 L of distilled or tap water (0.5% acetic acid).[1][2] | Add the glacial acetic acid to the water and mix well. | Stable at room temperature. |

| Weigert's Iron Hematoxylin (Optional Nuclear Stain) | Working solution is prepared by mixing equal parts of Solution A and Solution B. | Follow the manufacturer's instructions for the specific kit. The working solution is typically stable for up to 2 weeks.[8] | Working solution stable for up to 2 weeks.[8] |

II. Staining Procedure for Paraffin-Embedded Tissues

This protocol outlines the key steps from deparaffinization to final mounting.

A. Deparaffinization and Rehydration:

This process removes the paraffin wax from the tissue, allowing aqueous stains to penetrate.[9]

-

Xylene: Immerse slides in two to three changes of xylene for 5-10 minutes each to completely remove the paraffin.[1][9][10]

-

Ethanol (Absolute): Transfer slides through two changes of 100% ethanol for 2-5 minutes each to remove the xylene.[1][10]

-

Graded Ethanol: Rehydrate the tissue by immersing the slides through a series of graded ethanol solutions: 95% for 2-5 minutes, followed by 70% for 2-5 minutes.[1][10]

-

Distilled Water: Rinse the slides thoroughly in distilled water.[1]

B. Optional Nuclear Staining:

To visualize cell nuclei, a nuclear counterstain can be applied before PSR staining.

-

Weigert's Hematoxylin: Stain the sections in Weigert's Iron Hematoxylin for 8 minutes.[8][11]

-

Washing: Wash the slides in running tap water for 10 minutes.[2][8]

C. Picrosirius Red Staining:

-

Staining: Completely cover the tissue section with the Picrosirius Red solution and incubate for 60 minutes at room temperature.[3][4] Shorter incubation times are not recommended as they may not result in equilibrium staining.[1][2]

-

Washing: Briefly rinse the slides in two changes of acidified water (0.5% acetic acid solution).[1][2][3] This step is crucial to prevent the loss of dye that occurs when washing with water.[1][2]

D. Dehydration and Mounting:

-

Ethanol (Absolute): Dehydrate the sections rapidly in three changes of 100% ethanol.[1][4]

-

Mounting: Mount the coverslip using a resinous mounting medium.[1][3]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of the Picrosirius Red staining protocol.

Table 1: Reagent Concentrations

| Reagent | Component 1 | Concentration 1 | Component 2 | Concentration 2 |

| Picrosirius Red Solution | Sirius Red F3B (Direct Red 80) | 0.1% (w/v) | Saturated Aqueous Picric Acid | 1.3% (w/v) |

| Acidified Water | Glacial Acetic Acid | 0.5% (v/v) | Distilled Water | 99.5% (v/v) |

Table 2: Incubation Times

| Step | Reagent | Time | Temperature |

| Deparaffinization (Xylene) | Xylene | 2-3 changes, 5-10 min each | Room Temperature |

| Rehydration (Ethanol Series) | 100%, 95%, 70% Ethanol | 2-5 min each | Room Temperature |

| Optional Nuclear Staining | Weigert's Hematoxylin | 8 min | Room Temperature |

| Staining | Picrosirius Red Solution | 60 min | Room Temperature |

| Washing | Acidified Water | 2 changes, brief rinse | Room Temperature |

| Dehydration (Ethanol) | 100% Ethanol | 3 changes, brief | Room Temperature |

| Clearing | Xylene | 2 changes, brief | Room Temperature |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for Picrosirius Red staining of paraffin-embedded tissues.

Caption: Workflow for Picrosirius Red Staining.

References

- 1. med.emory.edu [med.emory.edu]

- 2. med.emory.edu [med.emory.edu]

- 3. stainsfile.com [stainsfile.com]

- 4. cancerdiagnostics.com [cancerdiagnostics.com]

- 5. hellobio.com [hellobio.com]

- 6. scribd.com [scribd.com]

- 7. mmpc.org [mmpc.org]

- 8. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 9. superiorbiodx.com [superiorbiodx.com]

- 10. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]

- 11. boekelsci.com [boekelsci.com]

Application Notes and Protocols for Sirius Red Staining in Liver Fibrosis Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Sirius Red staining is a highly specific and quantitative method for the visualization and quantification of collagen fibers in tissue sections, making it an invaluable tool in the study of liver fibrosis. This technique is particularly useful for preclinical and clinical research aimed at understanding the pathogenesis of liver disease and for evaluating the efficacy of anti-fibrotic therapies.

The principle of Sirius Red staining lies in the specific binding of the elongated, acidic dye molecules of Sirius Red (Direct Red 80) to the basic amino acid residues of collagen. The dye molecules align in parallel with the long axis of the collagen fibrils, significantly enhancing their natural birefringence. When viewed under polarized light, this enhanced birefringence causes collagen fibers to appear brightly colored against a dark background, with thicker, more mature collagen fibers appearing yellow to red, and thinner, less mature fibers appearing green. This property allows for a more detailed characterization of the collagen network.

Quantification of liver fibrosis is most commonly achieved by measuring the Collagen Proportional Area (CPA), which is the ratio of the Sirius Red-positive area to the total tissue area. This provides an objective and continuous measure of fibrosis, which has been shown to correlate well with histological staging systems such as METAVIR and Ishak.[1][2] Compared to other staining methods like Masson's trichrome, Sirius Red staining is considered more specific for collagen and less prone to background staining, leading to more accurate and reproducible quantification.